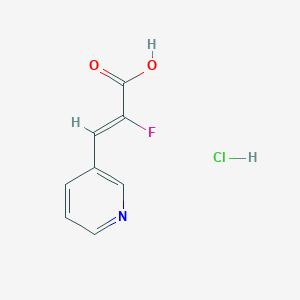

2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

Description

Properties

IUPAC Name |

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H/b7-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVYFKMRHVDVFS-ZULQGGHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(/C(=O)O)\F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807920-24-6 | |

| Record name | 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination Approaches

Fluorination at the α-position of unsaturated carboxylic acids can be achieved by:

- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which selectively introduce fluorine to activated double bonds or enolates.

- Nucleophilic fluorination via fluorine sources like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, often used on α-hydroxy or α-chloro precursors.

These methods provide regioselective fluorination critical for obtaining the 2-fluoro substitution pattern on the propenoic acid moiety.

Synthesis of the Pyridin-3-yl Moiety and Coupling

- The pyridin-3-yl group can be introduced by cross-coupling reactions such as Suzuki or Heck coupling between halogenated pyridine derivatives and appropriate vinyl or allyl precursors.

- Alternatively, condensation reactions involving 3-pyridinecarboxaldehyde derivatives with fluorinated malonate or similar building blocks can construct the propenoic acid framework.

Formation of the Propenoic Acid Side Chain

- The α,β-unsaturated acid structure is often synthesized by Knoevenagel condensation between aldehydes and fluorinated malonic acid derivatives.

- The reaction conditions typically involve mild bases and solvents that favor the formation of the (Z)-isomer, consistent with the compound’s stereochemistry.

Conversion to Hydrochloride Salt

- The free acid is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride in organic solvents or by bubbling HCl gas through a solution of the free acid.

- This step enhances compound stability and facilitates purification by precipitation.

Representative Synthetic Route (Inferred from Related Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Knoevenagel condensation | 3-Pyridinecarboxaldehyde + fluoromalonic acid derivative, base catalyst | Formation of 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid (free acid) |

| 2 | Purification | Extraction, crystallization | Isolation of pure free acid |

| 3 | Salt formation | Treatment with HCl in organic solvent | Formation of hydrochloride salt as solid |

Data Table: Predicted Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 167.14 g/mol | Free acid form |

| m/z (M+H)+ | 168.04553 | Mass spectrometry data |

| Predicted Collision Cross Section (CCS) | 133.6 Ų | Relevant for analytical characterization |

| Stability | Stable under acidic conditions; decomposes in basic media | Important for storage and handling |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups on the pyridine ring.

Scientific Research Applications

Structural Characteristics

Chemical Formula : CHClFNO

Molecular Weight : 203.6 g/mol

CAS Number : 1807920-24-6

SMILES Representation : C1=CC(=CN=C1)/C=C(/C(=O)O)\F

The compound features a pyridine ring, which is known for its role in various biological activities, enhancing the pharmacological properties of the molecule.

Biological Activities

Research indicates that compounds related to pyridine exhibit significant therapeutic properties , including:

- Antimicrobial Activity : Pyridine derivatives have been studied for their effectiveness against various pathogens, suggesting that 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride may possess similar properties due to its structural features .

- Anticancer Properties : Some studies have indicated that pyridine-based compounds can inhibit cancer cell proliferation. This suggests a potential application for this compound in cancer therapeutics .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential use against bacterial and fungal infections due to structural similarities with known antimicrobial agents. |

| Anticancer Drugs | Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. |

| Enzyme Inhibitors | Possible role in modulating enzyme activity related to metabolic disorders or diseases. |

Case Studies

- Antimicrobial Efficacy Study : A study investigated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting further development as an antimicrobial agent .

- Anticancer Research : In a laboratory setting, the compound was tested against several cancer cell lines. Results showed a reduction in cell viability and induced apoptosis, indicating its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism by which 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Functional Differences and Implications

Substituent Effects: Fluoro vs. Methyl: The fluorine atom in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to the methyl-substituted analog. This enhances reactivity in nucleophilic reactions and may improve metabolic stability in pharmaceutical applications . Imidazole vs. Pyridine: The imidazole-based analog (C₁₀H₁₄ClN₃O₂) replaces the pyridine ring with a 1,4,5-trimethylimidazole system, altering hydrogen-bonding capabilities. Imidazole’s dual hydrogen-bond donor/acceptor properties could influence crystal packing or biological target interactions .

Physicochemical Properties :

- Solubility : The hydrochloride salt form in all three compounds improves aqueous solubility compared to their free acid forms. However, the fluorine substituent may reduce lipophilicity relative to the methyl group .

- Crystallography : Fluorine’s small atomic radius and high electronegativity can lead to distinct crystal-packing motifs, as observed in SHELX-refined structures .

Synthetic Utility :

- The pyridine-based analogs are commonly used as building blocks in drug discovery, particularly for kinase inhibitors or fluorinated bioactive molecules .

- The imidazole derivative is tailored for applications in coordination chemistry or as a ligand in metal-organic frameworks (MOFs) due to its nitrogen-rich structure .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride?

A common approach involves coupling fluorinated pyridine derivatives with activated carbonyl intermediates. For example:

- Step 1 : Protect the amine group (if present) using Boc anhydride to prevent unwanted side reactions.

- Step 2 : Use coupling reagents like HATU or EDC to link the fluoropyridine moiety to a prop-2-enoic acid backbone.

- Step 3 : Deprotect the intermediate under acidic conditions (e.g., trifluoroacetic acid) and form the hydrochloride salt via treatment with HCl in diethyl ether.

Isolation typically involves filtration and washing with sodium bicarbonate to remove excess acid .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, eye protection, and work in a fume hood to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for fluorinated pyridine derivatives, which highlight risks of eye/respiratory irritation .

- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis. Solubility in DMSO or ethanol (as noted for similar fluorinated compounds) allows preparation of stock solutions for long-term stability .

Q. What analytical techniques are suitable for confirming purity and structure?

- Purity : Use HPLC with UV detection (≥98% purity threshold) and ion chromatography to quantify chloride content.

- Structural Confirmation :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Scenario : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects.

- Method :

Q. What are the mechanistic implications of fluorination on biological activity?

- Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., enzymes with hydrophobic pockets).

- Case Study : Fluorinated pyridine derivatives (e.g., 6-fluoropyridin-3-yl analogs) show improved metabolic stability in drug candidates due to reduced CYP450-mediated oxidation .

- Experimental Design : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.

Q. How to design experiments to study degradation pathways under varying conditions?

- Accelerated Stability Testing :

- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analyze degradation products via LC-MS/MS and quantify residual parent compound.

- pH-Dependent Hydrolysis :

Q. How to address discrepancies in solubility data across studies?

- Variables to Control :

- Solvent purity (e.g., anhydrous DMSO vs. technical grade).

- Temperature (use thermostated baths for measurements).

- Sonication duration for dissolution.

- Standardization : Adopt USP/Ph. Eur. methods for solubility testing, including equilibrium shake-flask techniques .

Q. What strategies optimize coupling reactions in synthesis?

- Reagent Selection : HATU outperforms EDC in sterically hindered systems due to superior activation of carboxylates.

- Solvent Effects : Use DMF or dichloromethane for polar intermediates; add molecular sieves to scavenge water.

- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate imine formation in pyridine-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.